

5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS and MDL number

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Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301768

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Technical Guide: 5-Nitro-2-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**, a synthetic organic compound with potential applications in pharmaceutical research and drug discovery. The document covers its chemical identifiers, a proposed synthetic route, and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Identification

The key identifiers for **5-Nitro-2-(piperidin-1-yl)benzaldehyde** are summarized in the table below.

Identifier	Value
CAS Number	30742-60-0
MDL Number	MFCD00439925
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃
Molecular Weight	234.25 g/mol
Chemical Structure	A benzaldehyde ring substituted with a nitro group at the 5-position and a piperidin-1-yl group at the 2-position.

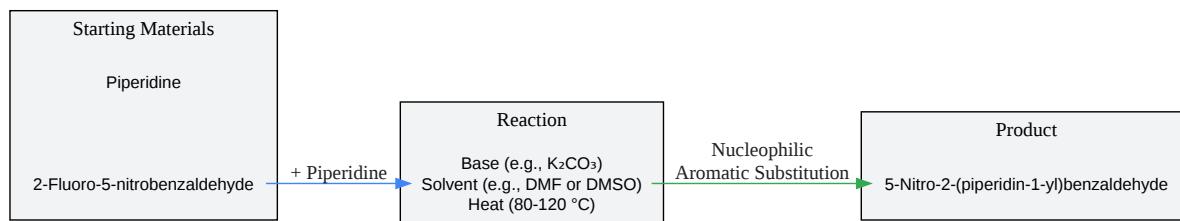
Synthesis

While a specific, peer-reviewed synthesis protocol for **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is not readily available in the public domain, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as 5-Nitro-2-(piperidin-1-yl)aniline. The most probable method involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar compounds and represents a likely method for the preparation of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**.

Reaction Scheme:



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Caption: Proposed synthesis of **5-Nitro-2-(piperidin-1-yl)benzaldehyde**.

Materials and Reagents:

- 2-Fluoro-5-nitrobenzaldehyde
- Piperidine
- Potassium carbonate (K_2CO_3) or another suitable inorganic base
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Deionized water

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent), piperidine (1.1-1.5 equivalents), and potassium carbonate (2.0 equivalents).
- Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.
- Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a larger volume of water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Washing: Combine the organic layers and wash sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Nitro-2-(piperidin-1-yl)benzaldehyde**.

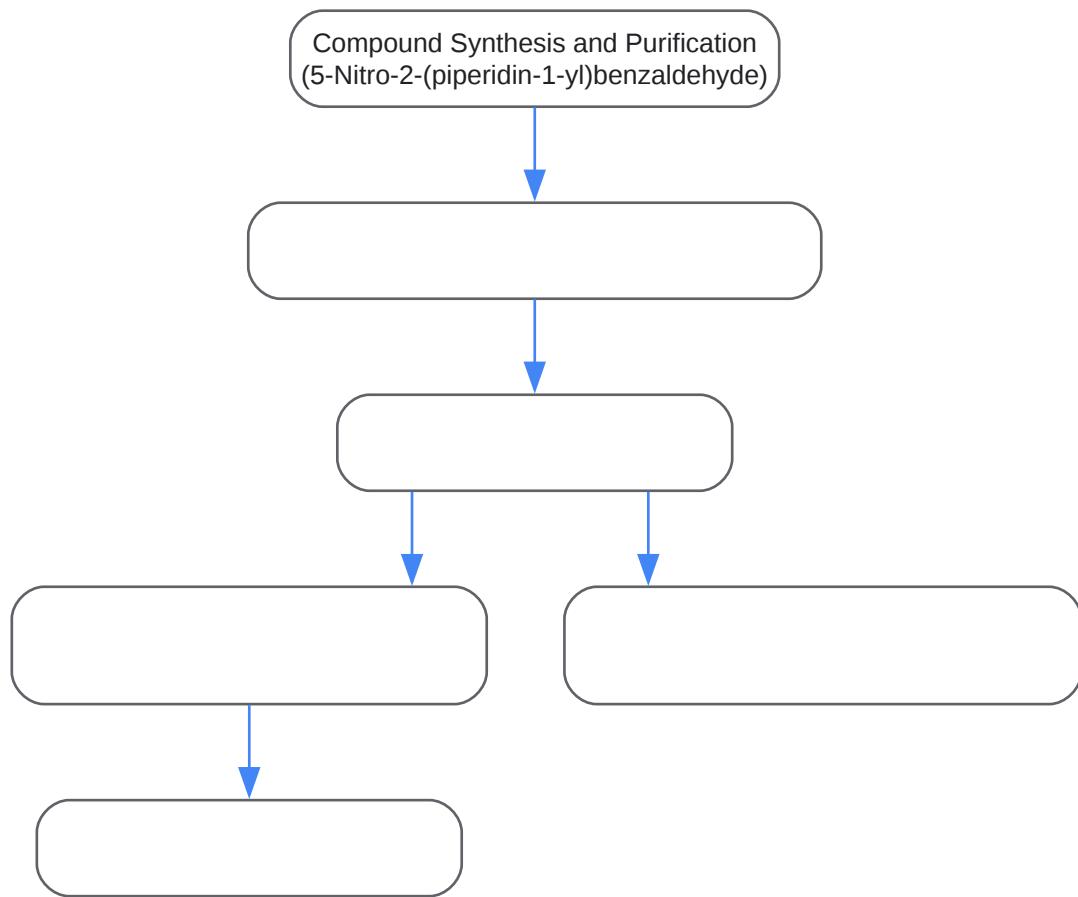
Potential Biological Activity and Experimental Protocols

Direct biological activity data for **5-Nitro-2-(piperidin-1-yl)benzaldehyde** is not currently available in the public literature. However, based on a study of structurally analogous compounds, this molecule is a candidate for investigation as an inhibitor of Sirtuin 6 (SIRT6). A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives have been identified as potent and selective SIRT6 inhibitors. The lead compound in that series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, exhibited an IC₅₀ value of 4.93 μ M against SIRT6.

Potential as a SIRT6 Inhibitor

SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, making it a potential therapeutic target for type 2 diabetes. The structural similarity of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** to known SIRT6 inhibitors suggests it may also exhibit inhibitory activity against this enzyme.

Proposed Screening Workflow:



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Caption: A proposed workflow for the evaluation of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** as a SIRT6 inhibitor.

Experimental Protocols for SIRT6 Inhibition

The following are detailed methodologies for key experiments to assess the potential of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** as a SIRT6 inhibitor, based on protocols used for analogous compounds.

4.2.1. Fluor de Lys (FDL) Assay for SIRT6 Inhibition (Primary Screening and IC₅₀ Determination)

- Principle: This is a fluorescence-based assay that measures the deacetylation activity of SIRT6 on a peptide substrate.
- Procedure:

- Prepare a reaction buffer containing SIRT6 enzyme and the fluorogenic peptide substrate.
- Add varying concentrations of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** to the reaction mixture.
- Initiate the reaction by adding the co-substrate NAD⁺.
- Incubate the reaction at 37 °C for a defined period.
- Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated peptide, releasing a fluorescent signal.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity

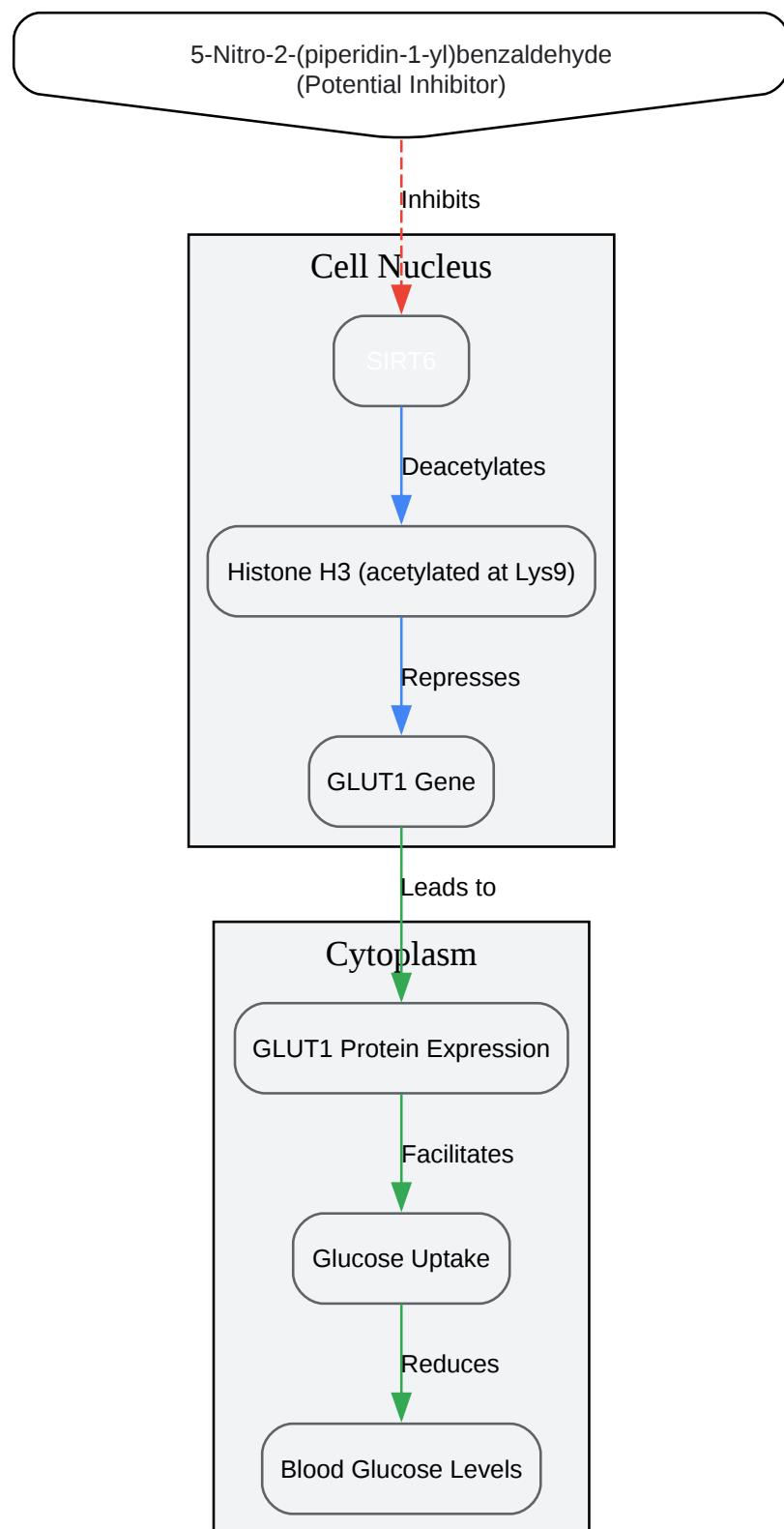
- Principle: SPR measures the binding interaction between the compound and the target protein in real-time without the need for labels.
- Procedure:
 - Immobilize recombinant SIRT6 protein on a sensor chip.
 - Flow different concentrations of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** over the sensor surface.
 - Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein.
 - Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (K_D).

4.2.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity

- Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
- Procedure:
 - Place a solution of SIRT6 protein in the sample cell of the calorimeter.
 - Titrate a solution of **5-Nitro-2-(piperidin-1-yl)benzaldehyde** into the protein solution in a series of small injections.
 - Measure the heat released or absorbed after each injection.
 - Fit the resulting data to a binding isotherm to calculate the thermodynamic parameters of the interaction.

Signaling Pathway

Based on the potential activity as a SIRT6 inhibitor, **5-Nitro-2-(piperidin-1-yl)benzaldehyde** could modulate the SIRT6 signaling pathway, which is known to influence glucose metabolism.



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Caption: Proposed mechanism of action of a SIRT6 inhibitor on glucose metabolism.

Conclusion

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a readily synthesizable compound with the potential for interesting biological activity, particularly as an inhibitor of SIRT6. This technical guide provides the necessary foundational information, including its chemical identifiers, a proposed synthetic route, and a roadmap for its biological evaluation. Further research is warranted to confirm its synthesis, explore its inhibitory potential against SIRT6 and other targets, and elucidate its mechanism of action in relevant cellular and *in vivo* models. The information presented here should serve as a valuable starting point for researchers in the field of drug discovery and development.

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